

TDI-6118: A Technical Guide to a Novel Brain-Penetrant EZH2 Chemical Probe

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Compound of Interest

Compound Name: TDI-6118

Cat. No.: B12411538

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6118 is a potent and selective chemical probe for the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As a key epigenetic regulator, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is implicated in a variety of cancers through its role in gene silencing. A significant challenge in targeting EZH2 in central nervous system (CNS) malignancies has been the poor brain penetrance of existing inhibitors. **TDI-6118** was developed to address this limitation, offering a valuable tool for studying the role of EZH2 in both peripheral tissues and the CNS. This technical guide provides a comprehensive overview of **TDI-6118**, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of **TDI-6118** has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this chemical probe.

Assay Type	Target	Metric	Value (nM)	Reference
Biochemical	EZH2	IC50	14	
Cellular	H3K27me3 Inhibition	IC50	580	

Experimental Protocols

Detailed methodologies for the characterization of **TDI-6118** are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of **TDI-6118**.

Materials:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
- S-adenosyl-L-[³H]-methionine ([³H]-SAM)
- Histone H3 peptide (substrate)
- **TDI-6118**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
- Scintillation fluid and counter

Procedure:

- Prepare a serial dilution of **TDI-6118** in DMSO.
- In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
- Add the serially diluted **TDI-6118** or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding [³H]-SAM.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

- Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
- Wash the filter plate to remove unincorporated [^3H]-SAM.
- Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of **TDI-6118** relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular H3K27me3 Inhibition Assay (AlphaLISA)

This assay measures the ability of **TDI-6118** to inhibit the trimethylation of Histone H3 at lysine 27 in a cellular context.

Materials:

- Cancer cell line of interest (e.g., KARPAS-422)
- Cell culture medium and supplements
- **TDI-6118**
- AlphaLISA® Histone H3K27me3 Cellular Detection Kit (or similar)
- AlphaLISA-compatible plate reader

Procedure:

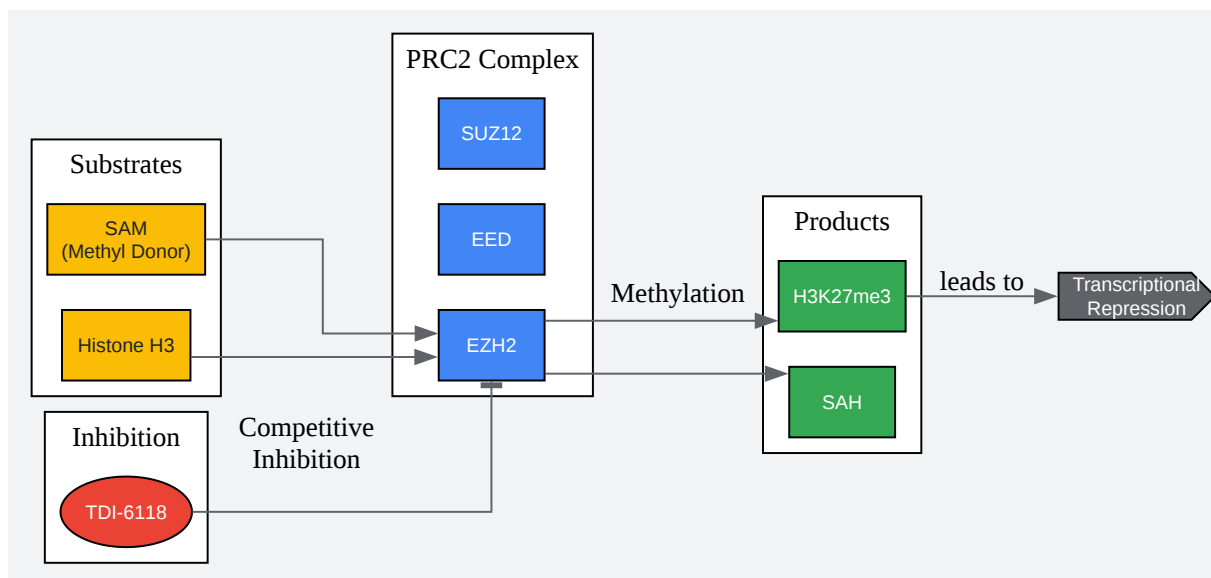
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Prepare a serial dilution of **TDI-6118** in cell culture medium.
- Treat the cells with the serially diluted **TDI-6118** or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
- Lyse the cells according to the AlphaLISA kit protocol.
- Add the AlphaLISA acceptor beads and biotinylated anti-Histone H3 antibody to the cell lysates and incubate.

- Add the streptavidin-donor beads and incubate in the dark.
- Read the plate on an AlphaLISA-compatible plate reader.
- Normalize the H3K27me3 signal to a total histone H3 signal or cell number.
- Calculate the percent inhibition for each concentration of **TDI-6118** and determine the cellular IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of **TDI-6118**. EZH2, as part of the PRC2 complex, utilizes S-adenosylmethionine (SAM) as a methyl donor to trimethylate Histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. **TDI-6118** acts as a SAM-competitive inhibitor, blocking this process.

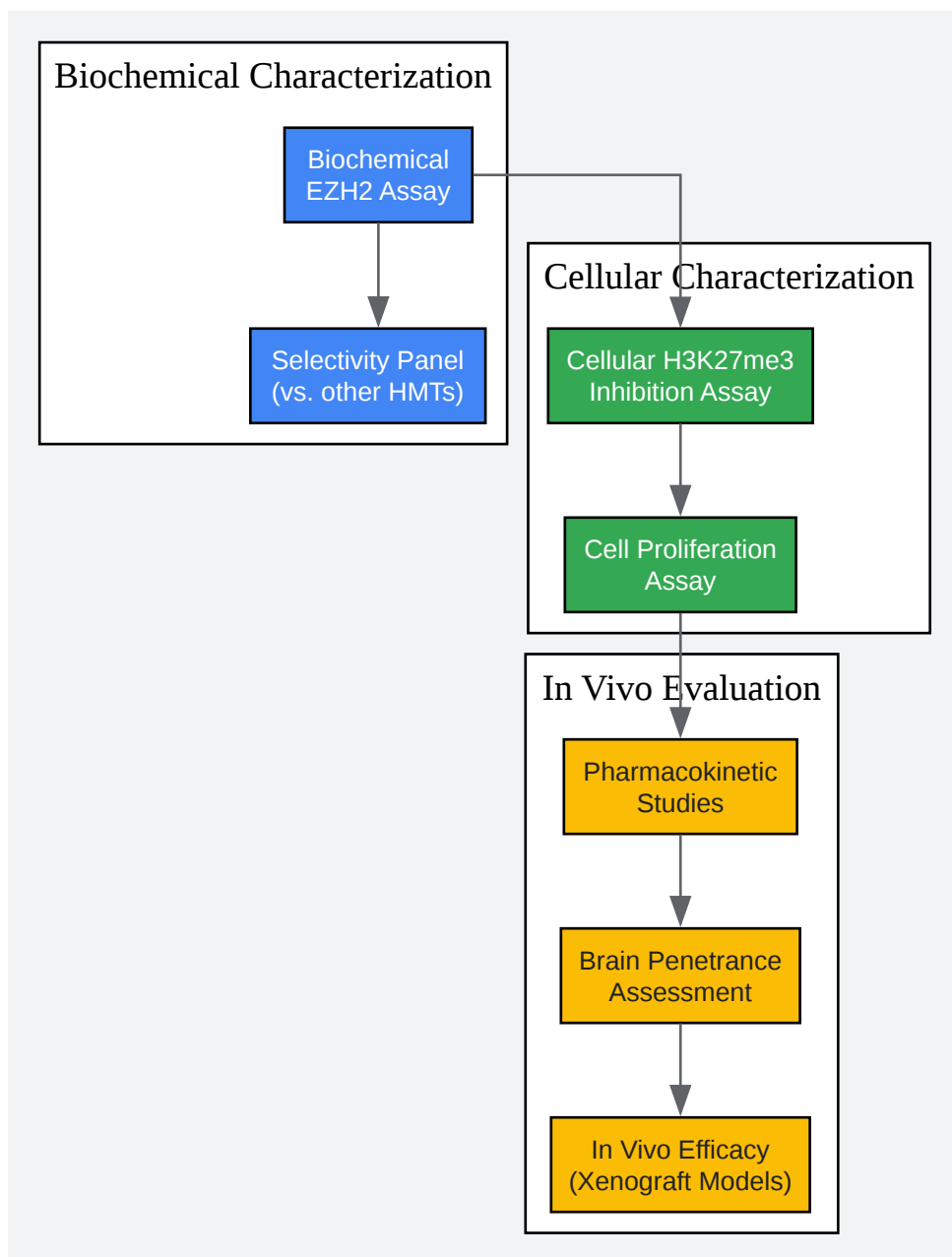


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EZH2 Signaling Pathway and Inhibition by **TDI-6118**

Experimental Workflow for TDI-6118 Characterization

The diagram below outlines a typical experimental workflow for the comprehensive characterization of a novel EZH2 inhibitor like **TDI-6118**.

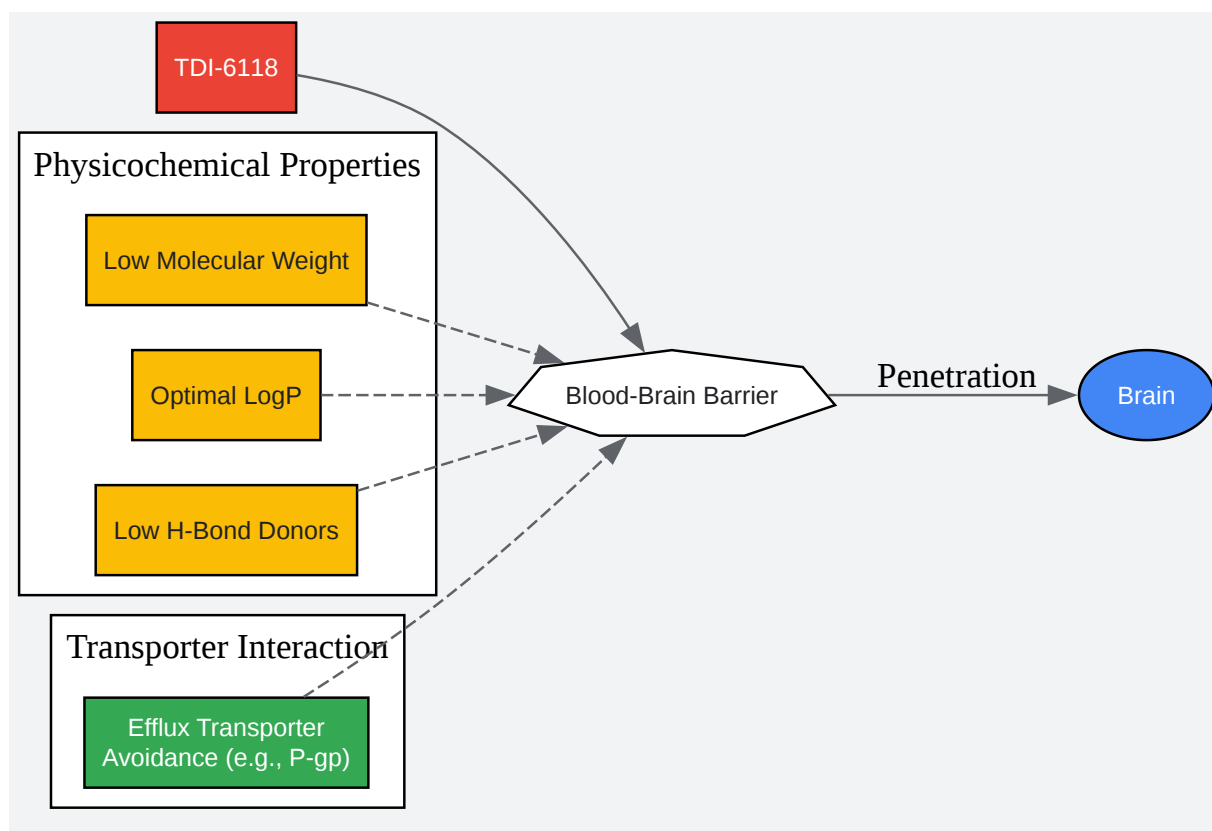


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Workflow for **TDI-6118** Characterization

Logical Relationship of Brain Penetration

This diagram illustrates the key factors influencing the brain penetrance of a small molecule inhibitor like **TDI-6118**.



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Factors Influencing Brain Penetrance of **TDI-6118**

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